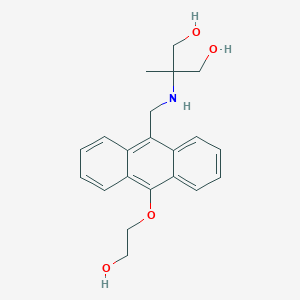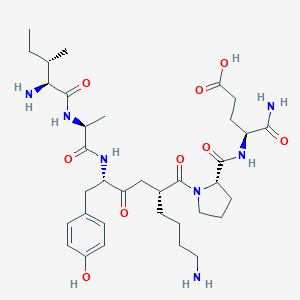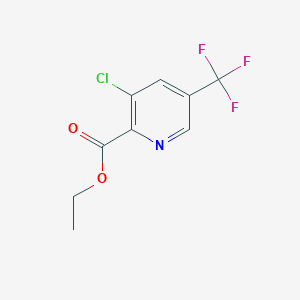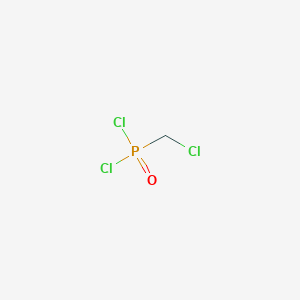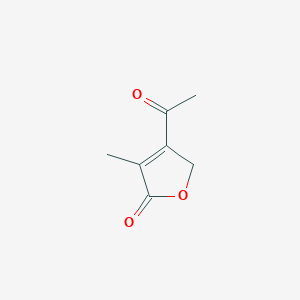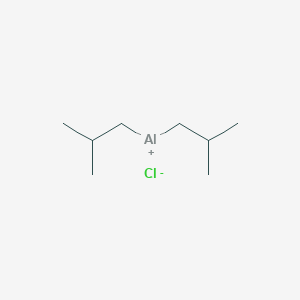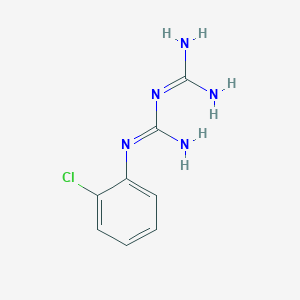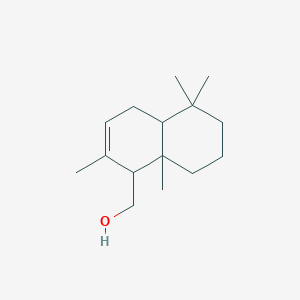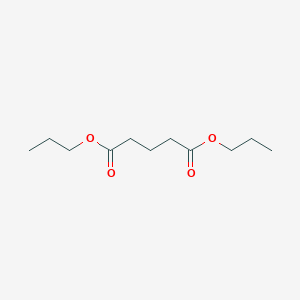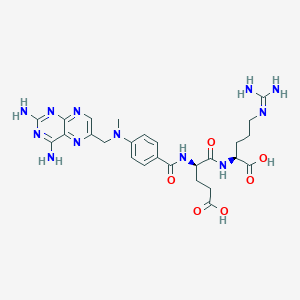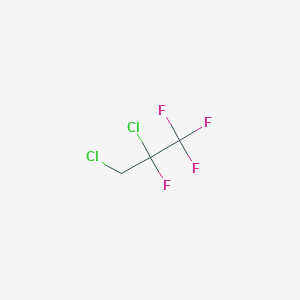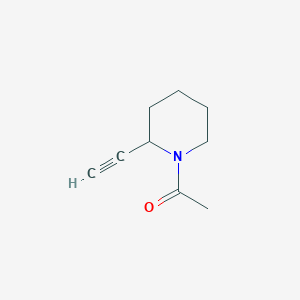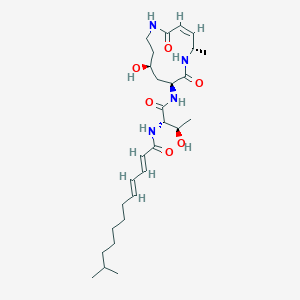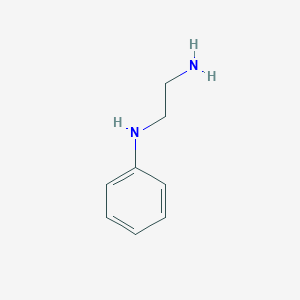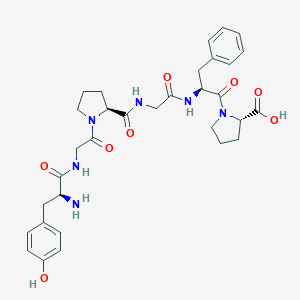
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline, commonly known as YGPGFP, is a peptide that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This peptide is composed of six amino acids, namely tyrosine, glycine, proline, phenylalanine, and two glycines in between.
Mecanismo De Acción
The exact mechanism of action of YGPGFP is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. YGPGFP may also modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that YGPGFP has various biochemical and physiological effects. It has been shown to increase cell proliferation and migration, which could be beneficial in wound healing and tissue regeneration. YGPGFP has also been shown to reduce oxidative stress and inflammation, which could be useful in the treatment of various diseases. Additionally, YGPGFP has been shown to have anti-tumor effects in some cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using YGPGFP in lab experiments is its stability. It has been shown to be stable in a variety of conditions, including in the presence of enzymes and in acidic or basic environments. Additionally, YGPGFP is relatively easy to synthesize using SPPS. However, one limitation of using YGPGFP in lab experiments is its cost. The synthesis of YGPGFP can be expensive, which may limit its use in some studies.
Direcciones Futuras
For the study of YGPGFP include the development of YGPGFP-based therapies, further studies on its mechanism of action, and the development of more cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of YGPGFP can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the coupling of protected amino acids to a solid support, followed by the removal of the protecting groups and the cleavage of the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
YGPGFP is being studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. YGPGFP has also been studied for its potential use in wound healing and tissue regeneration.
Propiedades
Número CAS |
137372-38-4 |
|---|---|
Nombre del producto |
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline |
Fórmula molecular |
C32H40N6O8 |
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H40N6O8/c33-23(16-21-10-12-22(39)13-11-21)29(42)35-19-28(41)37-14-4-8-25(37)30(43)34-18-27(40)36-24(17-20-6-2-1-3-7-20)31(44)38-15-5-9-26(38)32(45)46/h1-3,6-7,10-13,23-26,39H,4-5,8-9,14-19,33H2,(H,34,43)(H,35,42)(H,36,40)(H,45,46)/t23-,24-,25-,26-/m0/s1 |
Clave InChI |
QXZMVZKOBWPZCR-CQJMVLFOSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O |
SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Secuencia |
YGPGFP |
Sinónimos |
TGPGPP Tyr-Gly-Pro-Gly-Phe-Pro tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



